(3-Hydroxyfuran-2-yl)methanolate
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Overview
Description
(3-Hydroxyfuran-2-yl)methanolate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a hydroxyl group at the third position and a methanolate group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyfuran-2-yl)methanolate typically involves the hydroxylation of furan derivatives. One common method is the reaction of furan with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position . Another approach involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be selectively hydroxylated .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using environmentally friendly reagents and catalysts. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxyfuran-2-yl)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as alkyl groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and alkylating agents like alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Furanones and carboxylic acids.
Reduction Products: Alkyl-substituted furans.
Substitution Products: Halogenated and alkylated furans.
Scientific Research Applications
(3-Hydroxyfuran-2-yl)methanolate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Hydroxyfuran-2-yl)methanolate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological macromolecules. The compound can modulate enzymatic activities and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Furan: The parent compound, lacking the hydroxyl and methanolate groups.
2-Hydroxyfuran: A furan derivative with a hydroxyl group at the second position.
3-Methoxyfuran: A furan derivative with a methoxy group at the third position.
Uniqueness: (3-Hydroxyfuran-2-yl)methanolate is unique due to the presence of both hydroxyl and methanolate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other furan derivatives .
Properties
CAS No. |
64422-75-9 |
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Molecular Formula |
C5H5O3- |
Molecular Weight |
113.09 g/mol |
IUPAC Name |
(3-hydroxyfuran-2-yl)methanolate |
InChI |
InChI=1S/C5H5O3/c6-3-5-4(7)1-2-8-5/h1-2,7H,3H2/q-1 |
InChI Key |
YYOJAULUABXCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1O)C[O-] |
Origin of Product |
United States |
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